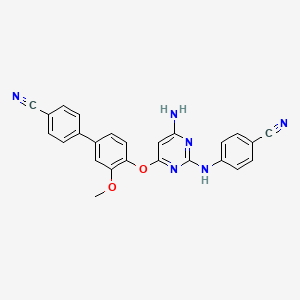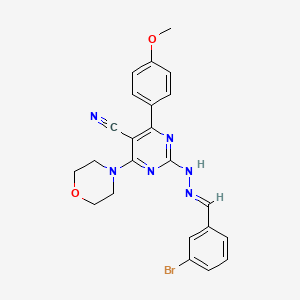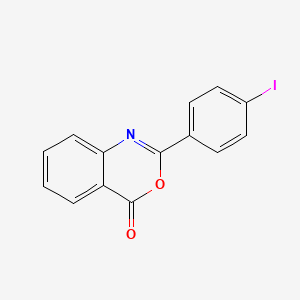
NTPDase-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NTPDase-IN-3 is a compound known for its inhibitory effects on nucleoside triphosphate diphosphohydrolases (NTPDases). These enzymes are responsible for hydrolyzing nucleotides such as adenosine triphosphate and adenosine diphosphate to their monophosphate forms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common synthetic route includes the use of thieno[3,2-d]pyrimidine derivatives through sequential nucleophilic aromatic substitution and Suzuki reactions . The reaction conditions typically involve the use of palladium catalysts, base, and appropriate solvents under controlled temperatures.
Industrial Production Methods
Industrial production of NTPDase-IN-3 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product suitable for research and potential therapeutic applications .
Análisis De Reacciones Químicas
Types of Reactions
NTPDase-IN-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified during the synthesis. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new aromatic or aliphatic groups .
Aplicaciones Científicas De Investigación
NTPDase-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the enzymatic activity of NTPDases and their role in nucleotide metabolism.
Mecanismo De Acción
NTPDase-IN-3 exerts its effects by inhibiting the activity of NTPDases, thereby modulating the levels of extracellular nucleotides such as adenosine triphosphate and adenosine diphosphate. This inhibition affects purinergic signaling pathways, which play a crucial role in various physiological processes, including immune response, inflammation, and thrombosis . The molecular targets of this compound include the active sites of NTPDase enzymes, where it binds and prevents the hydrolysis of nucleotides .
Comparación Con Compuestos Similares
NTPDase-IN-3 is unique in its broad-spectrum inhibitory effects on multiple NTPDase isoforms, including NTPDase1, NTPDase2, NTPDase3, and NTPDase8 . Similar compounds include:
Compound 5e: Another NTPDase inhibitor with specific inhibitory effects on NTPDase3 and NTPDase8.
BG0136: Known for its effects on insulin release by inhibiting NTPDase3 activity.
NF279: A compound that affects purinergic signaling by inhibiting NTPDase activity.
This compound stands out due to its potent inhibitory effects across multiple NTPDase isoforms, making it a valuable tool for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C22H24ClN3OS2 |
|---|---|
Peso molecular |
446.0 g/mol |
Nombre IUPAC |
N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-[4-(2-methylpropyl)phenyl]propanamide |
InChI |
InChI=1S/C22H24ClN3OS2/c1-14(2)12-16-4-8-18(9-5-16)15(3)20(27)24-21-25-26-22(29-21)28-13-17-6-10-19(23)11-7-17/h4-11,14-15H,12-13H2,1-3H3,(H,24,25,27) |
Clave InChI |
YQOHNUQVTDOXCB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[2-methyl-5-(1-methyl-1H-imidazol-4-yl)phenyl]-4-(pyridin-2-ylmethoxy)benzamide](/img/structure/B12405151.png)

![2-[3-[(2R,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione](/img/structure/B12405163.png)




